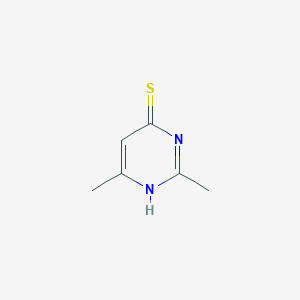

2,6-Dimethylpyrimidine-4-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

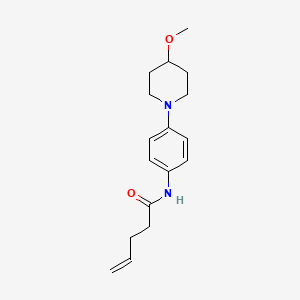

2,6-Dimethylpyrimidine-4-thiol is a sulfur-containing heterocyclic organic compound that is derived from pyrimidine. It has a CAS Number of 57235-36-6 and a molecular weight of 140.21 .

Synthesis Analysis

The synthesis of thioxopyrimidines and their condensed analogs with an exocyclic sulfur atom are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . A series of novel S-substituted derivatives of 4,6-dimethylpyrimidine-2-thiol hydrochloride, including bi- and tricyclic heterosystems with a combination of azines and pyrazole cycles in the molecule, were synthesized .

Molecular Structure Analysis

The molecular formula of this compound is C6H8N2S . The InChI code is 1S/C6H8N2S/c1-4-3-6(9)8-5(2)7-4/h3H,1-2H3, (H,7,8,9) and the InChI key is GYKVPGKWYHTMTM-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 140.21 .

Aplicaciones Científicas De Investigación

Applications in Supramolecular Assemblies and Mercury Poisoning Antidote

Supramolecular Assembly in Solid Phase : A study conducted by Das and Seth (1997) revealed that 4,6-dimethylpyrimidine-2-thiol forms a helical supramolecular assembly in its solid phase when combined with mercury, leading to a complex with potential as an antidote to mercury poisoning. This complex was discovered through X-ray crystallographic study and is characterized by its helix-like polymerization and a unique open HgN3S2 core. Additionally, the compound exhibited significant antibacterial properties against common gram-negative bacteria, suggesting possible therapeutic uses beyond mercury poisoning treatment (Das & Seth, 1997).

Application in Crystallography and Drug Tautomerism

Crystallography and Tautomerism in Drug Action : Rajam et al. (2017) explored the crystallography of 4-amino-5-chloro-2,6-dimethylpyrimidine and its role in drug action through tautomeric forms. Their work indicated that the structure and tautomerism of the compound are pivotal in molecular recognition processes essential for the targeted action of pharmaceuticals. This study underscores the significance of understanding molecular structures and interactions for drug design and development (Rajam et al., 2017).

Applications in Coordination Chemistry and Material Science

Zinc (II) Coordination and Chromophore Formation : Das et al. (2009) investigated the coordination behavior of 4,6-dimethylpyrimidine-2-thiol with Zinc (II), leading to the formation of a zwitterionic complex. This complex showcased an unusual ZnS3N2 chromophore in its solid state, indicating potential applications in material sciences and coordination chemistry (Das et al., 2009).

Applications in Agriculture and Plant Growth Stimulation

Plant Growth-Stimulating Activity : Yengoyan et al. (2021) synthesized a series of 4,6-dimethylpyrimidine-2-thiol hydrochloride derivatives and discovered their pronounced plant growth-stimulating activity. This finding opens up prospects for the development of new plant growth stimulators, highlighting the compound's potential in the agricultural sector (Yengoyan et al., 2021).

Safety and Hazards

The safety data sheet for a similar compound, 2-Pyrimidinamine, 4,6-dimethyl-, suggests that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

2,6-dimethyl-1H-pyrimidine-4-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2S/c1-4-3-6(9)8-5(2)7-4/h3H,1-2H3,(H,7,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYKVPGKWYHTMTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=S)N=C(N1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-fluoro-4-methylphenyl)-N'-[4-(1H-indol-2-yl)phenyl]urea](/img/structure/B2561034.png)

![2-[4-(2-Chloroacetyl)piperazin-1-yl]-N-prop-2-ynylpropanamide](/img/structure/B2561039.png)

![2-Chloro-N-[1-(2-hydroxyethyl)-5-methylpyrazol-3-yl]-6-methylpyridine-3-sulfonamide](/img/structure/B2561049.png)

![N-(5-chloro-2-methylphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2561052.png)

![N-(2,5-dimethylphenyl)-2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2561053.png)